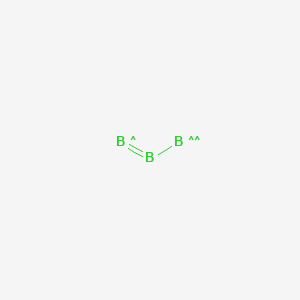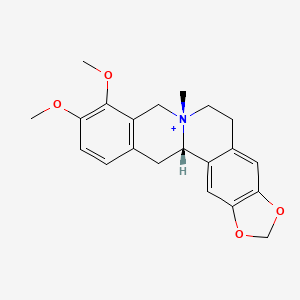
(S)-cis-N-methylcanadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-cis-N-methylcanadine is a (S)-N-methylcanadine.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The Polonovski–Potier reaction of trans and cis berbines N-oxides was studied, leading to the synthesis of 8-hydroxymethyl and 8-methyl berbines. This method was applied to the stereocontrolled synthesis of (8R, 14S)-(−)-8-methylcanadine from (14S)-(−)-canadine, showcasing the chemical versatility of compounds like (S)-cis-N-methylcanadine (Suau, Nájera, & Rico, 2000).
Medicinal Chemistry
- This compound, along with other compounds, was isolated from Zanthoxylum sprucei. The full assignment of 1 H-NMR and 13 C-NMR signals of (-)-cis-N-methylcanadine enhances understanding of its structure and potential medicinal applications (Binutu & Cordell, 2000).
Metabolic Studies
- A study investigating the in vitro metabolism of N-methylcanadine in rat liver S9 identified several metabolites. This research is pivotal for understanding the metabolic pathways and potential pharmacological actions of N-methylcanadine (Zuo et al., 2018).
Biosynthetic Research
- CYP82Y1, identified as N-methylcanadine 1-hydroxylase, plays a crucial role in the biosynthesis of noscapine in opium poppy. This enzyme's characterization provides significant insights into the biosynthetic pathway of medically relevant alkaloids (Dang & Facchini, 2013).
Genetic and Molecular Biology Studies
- A study isolated a cDNA encoding (S)-cis-N-methylstylopine 14-hydroxylase from opium poppy, which is key in sanguinarine biosynthesis. Understanding this gene's function is crucial for manipulating the production of specific alkaloids in plants (Beaudoin & Facchini, 2013).
Propriétés
Formule moléculaire |
C21H24NO4+ |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(1S,13S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22-/m0/s1 |
Clé InChI |
IPABSWBNWMXCHM-JTSKRJEESA-N |
SMILES isomérique |
C[N@@+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
SMILES canonique |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



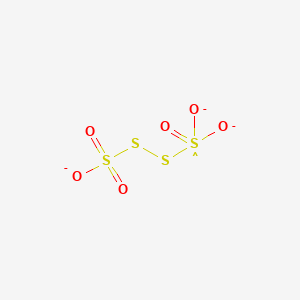
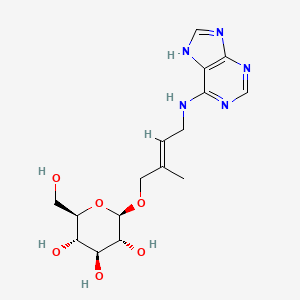
![(11S,12aR,13aR)-12-ethenyl-11-(beta-D-glucopyranosyloxy)-2-hydroxy-3-methoxy-5,6,12,12a,13,13a-hexahydro-11H-pyrano[4',3':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B1235995.png)
![(1R,9S,10S,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B1235996.png)
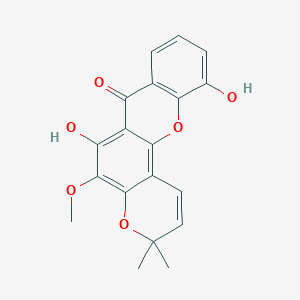
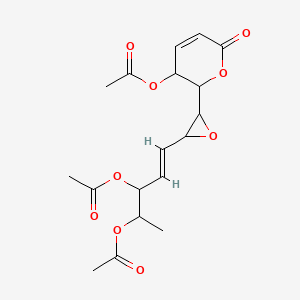
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B1236001.png)
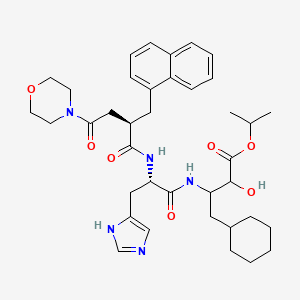
![4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol](/img/structure/B1236003.png)
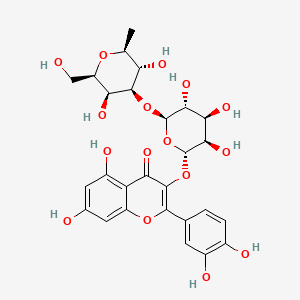
![(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236009.png)
